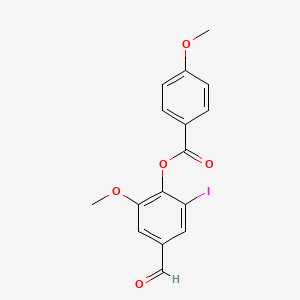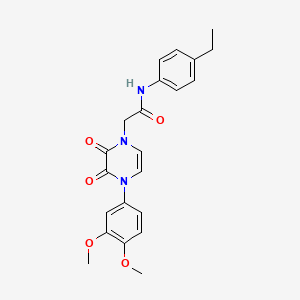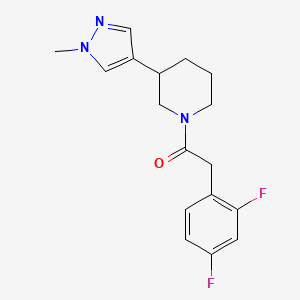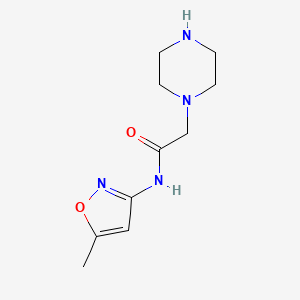![molecular formula C22H25ClN2O6S B2557082 4-[(4-Chlorophenyl)sulfonyl]-8-[(4-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 923251-31-4](/img/structure/B2557082.png)
4-[(4-Chlorophenyl)sulfonyl]-8-[(4-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups, including a sulfonyl group, a methoxy group, and an acetyl group. These groups could potentially confer various chemical properties to the molecule, such as reactivity or solubility .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information on the arrangement of atoms in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the acetyl group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, or solubility, would likely be determined experimentally. These properties can be influenced by factors like the functional groups present and the overall structure of the molecule .Applications De Recherche Scientifique
Synthesis and Characterization
This compound, due to its complex structure, is likely involved in synthetic chemistry research, focusing on the synthesis and characterization of novel organic compounds. For example, research has explored the preparation and reaction of cyclopropenone oximes with isocyanates to afford diazaspirohexenones, highlighting the utility of spiro compounds in synthetic chemistry (Yoshida et al., 1988). Similarly, studies on supramolecular arrangements based on cyclohexane-spirohydantoin derivatives discuss the relationship between molecular and crystal structure, indicating the significance of spiro compounds in understanding supramolecular chemistry (Graus et al., 2010).
Optical and Electronic Properties
Research into the optical and electronic properties of spiro compounds, such as the study on the electronic transport mechanism in thin films of some new poly(azomethine sulfone)s, demonstrates the potential of spiro compounds in materials science, particularly in semiconducting properties and electronic transport mechanisms (Rusu et al., 2007). This area of research is crucial for developing new materials for electronic and photonic applications.
Catalysis and Chemical Transformations
The compound's structural features might also make it relevant in catalysis and chemical transformations. For instance, the synthesis of sulfur-containing spiro compounds has been explored for their potential applications in catalysis and as intermediates in organic synthesis (Reddy et al., 1993). These studies contribute to the development of new catalytic methods and the synthesis of complex organic molecules.
Proton Exchange Membranes
Spiro compounds are also investigated in the context of proton exchange membranes for fuel cell applications. The synthesis of locally and densely sulfonated poly(ether sulfone)s showcases the relevance of spiro-based compounds in creating efficient proton conduction pathways, which are essential for enhancing fuel cell performance (Matsumoto et al., 2009).
Nonlinear Optical Materials
Finally, the synthesis and characterization of spiro compounds for nonlinear optical applications, such as the study on 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, highlight the potential of such compounds in developing new materials for optical devices. This research area focuses on materials that can convert light frequencies, which is crucial for telecommunications and laser technology (Kagawa et al., 1994).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O6S/c1-29-18-4-6-19(7-5-18)30-16-21(26)24-12-10-22(11-13-24)25(14-15-31-22)32(27,28)20-8-2-17(23)3-9-20/h2-9H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMUKBGIRQVAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)sulfonyl]-8-[(4-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Chloro-6-fluoropyridin-3-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2557000.png)


![3-methyl-7-octyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2557006.png)

![(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/no-structure.png)


![2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2557014.png)



